N-(4-bromo-2-(2-chlorobenzoyl)phenyl)-4-(N,N-diallylsulfamoyl)benzamide
Description
N-(4-bromo-2-(2-chlorobenzoyl)phenyl)-4-(N,N-diallylsulfamoyl)benzamide is a benzamide derivative characterized by a halogen-rich aromatic core and a sulfamoyl functional group. The compound features:
- A 4-(N,N-diallylsulfamoyl)benzamide group: The sulfamoyl group is substituted with two allyl chains, which confer unsaturation and influence solubility and reactivity.
Properties
IUPAC Name |
4-[bis(prop-2-enyl)sulfamoyl]-N-[4-bromo-2-(2-chlorobenzoyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22BrClN2O4S/c1-3-15-30(16-4-2)35(33,34)20-12-9-18(10-13-20)26(32)29-24-14-11-19(27)17-22(24)25(31)21-7-5-6-8-23(21)28/h3-14,17H,1-2,15-16H2,(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCOMJXIRGPQDCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Br)C(=O)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22BrClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
573.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-2-(2-chlorobenzoyl)phenyl)-4-(N,N-diallylsulfamoyl)benzamide typically involves multiple steps:
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Formation of the Benzoyl Intermediate: : The initial step involves the acylation of 4-bromo-2-aminophenyl with 2-chlorobenzoyl chloride in the presence of a base such as pyridine or triethylamine. This reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
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Sulfonamide Formation: : The intermediate product is then reacted with N,N-diallylsulfamide. This step usually requires a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the sulfonamide bond.
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Purification: : The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the purification processes.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the allyl groups, leading to the formation of epoxides or other oxidized derivatives.
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Reduction: : Reduction reactions can target the carbonyl group in the benzoyl moiety, potentially converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate (K2CO3).
Major Products
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Alcohols or reduced aromatic compounds.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, N-(4-bromo-2-(2-chlorobenzoyl)phenyl)-4-(N,N-diallylsulfamoyl)benzamide can serve as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications.
Biology
This compound may be investigated for its biological activity, particularly in the context of drug discovery. The presence of sulfonamide and benzoyl groups suggests potential interactions with biological targets such as enzymes or receptors.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for their therapeutic potential. Sulfonamides are known for their antibacterial properties, and modifications could lead to new drug candidates.
Industry
In materials science, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action of N-(4-bromo-2-(2-chlorobenzoyl)phenyl)-4-(N,N-diallylsulfamoyl)benzamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting or modulating their activity. The sulfonamide group is known to mimic the structure of natural substrates, potentially leading to competitive inhibition.
Comparison with Similar Compounds
Structural Significance :
- The diallylsulfamoyl group distinguishes it from analogs with alkyl or aryl substituents on the sulfamoyl nitrogen. Allyl groups may enhance lipophilicity and membrane permeability compared to saturated alkyl chains.
- Halogen atoms (Br, Cl) contribute to halogen bonding, a critical feature in drug-receptor interactions.
Synthesis Insights :
While direct synthesis details are unavailable, analogous compounds (e.g., dipropylsulfamoyl derivatives) suggest a pathway involving:
Friedel-Crafts acylation to introduce the 2-chlorobenzoyl group.
Sulfonylation of a benzamide precursor with diallylamine to form the sulfamoyl moiety.
Amide coupling (e.g., using EDCI or HATU) to link the aromatic cores .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares the target compound with structurally related benzamide derivatives:
Key Observations :
- Halogen Effects : Bromine and chlorine in the target compound may enhance stability and binding affinity compared to fluorine or methoxy substituents in analogs .
- Heterocyclic Moieties : Compounds with furan or imidazole groups (e.g., ) exhibit distinct electronic profiles, influencing π-π stacking or hydrogen-bonding capabilities.
Spectral and Analytical Data
- IR Spectroscopy :
- NMR Spectroscopy :
- Allyl protons in the target compound resonate at δ 5.0–6.0 ppm (vinyl CH) and δ 3.5–4.5 ppm (allylic CH₂), distinct from dipropyl analogs (δ 0.8–1.5 ppm for CH₃/CH₂) .
Biological Activity
N-(4-bromo-2-(2-chlorobenzoyl)phenyl)-4-(N,N-diallylsulfamoyl)benzamide is a synthetic compound that has garnered interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 387.06 g/mol. The compound features a complex structure that includes a bromo-substituted phenyl ring and a sulfamoyl moiety, which are critical for its biological interactions.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, a study on N-substituted phenyl-2-chloroacetamides demonstrated effectiveness against various bacterial strains, including Gram-positive bacteria like Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) . The presence of halogenated substituents enhances lipophilicity, facilitating membrane penetration and increasing antimicrobial efficacy.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Target Bacteria | Activity Level |
|---|---|---|
| N-(4-chlorophenyl)-2-chloroacetamide | S. aureus | High |
| N-(3-bromophenyl)-2-chloroacetamide | E. coli | Moderate |
| This compound | TBD | TBD |
Anticancer Potential
The structural features of this compound suggest potential anticancer activity. Compounds with similar functionalities have shown promising results in inhibiting tumor cell growth and inducing apoptosis in cancer cells. The sulfamoyl group may contribute to the modulation of signaling pathways involved in cancer progression.
Case Studies
- Antimicrobial Efficacy Study : A study focused on the synthesis and evaluation of various chloroacetamides highlighted that compounds with specific substitutions on the phenyl ring demonstrated enhanced antimicrobial activity against both Gram-positive and Gram-negative bacteria . This suggests that the targeted modification of the compound could yield derivatives with improved efficacy.
- Cytotoxicity Assessment : In vitro studies assessing the cytotoxic effects of N-substituted phenyl compounds revealed that those with halogen substitutions exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the disruption of cellular processes, leading to apoptosis .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be analyzed through SAR studies. Key factors influencing its activity include:
- Halogen Substitution : Enhances lipophilicity and membrane permeability.
- Sulfamoyl Group : May interact with specific receptors or enzymes related to microbial resistance or cancer cell proliferation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
